molecular formula C12H15F3N2O B2656224 1-[2-(Trifluoromethoxy)benzyl]piperazine CAS No. 886762-54-5

1-[2-(Trifluoromethoxy)benzyl]piperazine

Cat. No.: B2656224
CAS No.: 886762-54-5
M. Wt: 260.26
InChI Key: AWMKJBNANKOBIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(Trifluoromethoxy)benzyl]piperazine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)benzyl]piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Trifluoromethoxy)benzyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in biochemical assays and studies involving protein interactions and functions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. The piperazine ring may interact with biological receptors, affecting their activity and leading to various biochemical effects .

Comparison with Similar Compounds

1-[2-(Trifluoromethoxy)benzyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMKJBNANKOBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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